N-(5-((2-氧代-2-(对甲苯胺)乙基)硫代)-1,3,4-噻二唑-2-基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

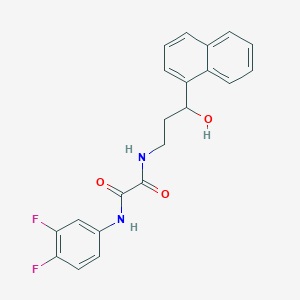

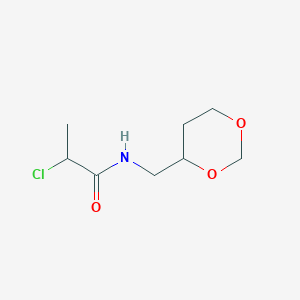

The compound N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their wide range of biological activities, including anticancer and antiallergy properties. The specific compound , while not directly mentioned in the provided papers, is likely to share some of the pharmacological characteristics of its thiadiazole counterparts due to the presence of similar structural motifs.

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods. For instance, the preparation of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl 1,3,4-thiadiazolo-(3,2-a) pyrimidine involves the reaction of a precursor with N,N-diethylamin, as discussed in the first paper . Another method, as described in the second paper, involves a microwave-assisted, solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . These methods highlight the versatility and adaptability of synthetic routes for thiadiazole derivatives, which could be applicable to the synthesis of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is typically confirmed using spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry . These techniques allow for the elucidation of the compound's structure, including the identification of functional groups and the overall molecular framework. The presence of the thiadiazole ring is a key structural feature that contributes to the compound's biological activity.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions due to their reactive centers. The papers provided do not detail specific reactions for N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, but they do mention the formation of Schiff's bases and the synthesis of oxamic acid derivatives from related compounds . These reactions are indicative of the chemical versatility of thiadiazole derivatives and their potential for modification to enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are important for their pharmacological evaluation. The second paper mentions the evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for determining the drug-likeness of a compound . The good oral drug-like behavior of the synthesized compounds suggests that N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide may also possess favorable ADMET properties, although specific data for this compound would be needed for confirmation.

科学研究应用

抗过敏活性

与 N-(5-((2-氧代-2-(对甲苯胺)乙基)硫代)-1,3,4-噻二唑-2-基)叔丁酰胺 相似的化合物已被探索其抗过敏潜力。例如,N-(4-取代-噻唑基)草酰胺酸衍生物在大鼠模型中表现出有效的抗过敏活性,表明类似化合物在过敏治疗中具有潜力 (Hargrave, Hess, & Oliver, 1983).

抗菌和抗分枝杆菌特性

1,3,4-噻二唑的衍生物(该化合物中的一个结构单元)已被研究其抗菌活性。例如,吡啶和吡嗪羧酸的取代异构体对结核分枝杆菌具有活性,表明其潜在的抗菌应用 (Gezginci, Martin, & Franzblau, 1998).

癌症研究中的生物活性

在癌症研究领域,1,3,4-噻二唑衍生物已被研究其抗肿瘤活性。带有噻二嗪核的新型吲哚基 4-噻唑烷酮的合成和生物学评估(与目标化合物在结构上相似)已显示出对各种微生物菌株和癌细胞系的显着活性 (Anekal & Biradar, 2017).

抗惊厥特性

包含 1,3,4-噻二唑部分的磺酰胺(类似于目标化合物的结构)已被研究其抗惊厥特性。这些研究提供了将类似化合物用于治疗癫痫的潜在应用见解 (Masereel, Rolin, Abbate, Scozzafava, & Supuran, 2002).

作用机制

Mode of action

Many thiadiazole derivatives exert their effects by interacting with various enzymes or receptors in the body .

Biochemical pathways

Without specific information, it’s difficult to say which biochemical pathways “N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide” might affect. Given the wide range of activities associated with thiadiazole derivatives, it’s likely that multiple pathways could be involved .

Pharmacokinetics

The presence of the propanamide moiety could influence its absorption, distribution, metabolism, and excretion .

Result of action

Based on the biological activities of related compounds, it could potentially have a range of effects, depending on its specific targets .

属性

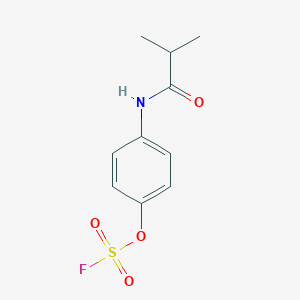

IUPAC Name |

2,2-dimethyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S2/c1-10-5-7-11(8-6-10)17-12(21)9-23-15-20-19-14(24-15)18-13(22)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLMZOVIRCLPHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2555568.png)

![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B2555572.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2555573.png)

![[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2555574.png)

![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B2555577.png)

![2-(4-Fluorophenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2555583.png)